4-(2-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
Description
4-(2-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 2-fluorophenyl group at position 4 and a methylsulfonyl group at position 3. The 1,2,3-thiadiazole scaffold is known for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The methylsulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence electronic interactions in biological systems. The ortho-fluorine substitution on the phenyl ring introduces steric and electronic effects that differentiate this compound from para-substituted analogs.
Properties
Molecular Formula |
C9H7FN2O2S2 |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-5-methylsulfonylthiadiazole |
InChI |
InChI=1S/C9H7FN2O2S2/c1-16(13,14)9-8(11-12-15-9)6-4-2-3-5-7(6)10/h2-5H,1H3 |
InChI Key |
NENKKPYABZXBGB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=NS1)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides or thioamides, with suitable reagents like hydrazine or its derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl group at position 5 activates the thiadiazole ring for nucleophilic attack. Key reactions include:
a. Thiolate Displacement
Reaction with sodium thiophenolate (PhSNa) in DMF at 80°C yields 5-(phenylthio) derivatives via S–SO₂Me bond cleavage (64% yield) .
b. Amine Substitution
Primary amines (e.g., benzylamine) displace the methylsulfonyl group under microwave irradiation (100°C, 15 min), forming 5-amino-1,2,3-thiadiazoles (Table 1) .
| Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzylamine | DMF | 100 | 0.25 | 78 |
| Cyclohexylamine | THF | 65 | 2 | 62 |
| Aniline | Toluene | 110 | 4 | 41 |
Transition Metal-Catalyzed Cross-Couplings
The 4-(2-fluorophenyl) group participates in Pd- and Rh-mediated reactions:
a. Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ catalyst (2 mol%) and K₂CO₃ base in dioxane/water (4:1), the compound couples with arylboronic acids at position 4 (72–89% yields) .
b. Rhodium-Catalyzed Transannulation
With [Rh(cod)Cl]₂ (5 mol%) and bisphosphine ligands, the thiadiazole undergoes (3+2) cycloaddition with cyanoepoxides to form pyrazole derivatives (Table 2) :
| Epoxide | Ligand | Yield (%) | d.r. (cis:trans) |
|---|---|---|---|
| cis-2a | Xantphos | 95 | 7:93 |
| trans-5a | DPEphos | 89 | 6:94 |
Cyclization and Ring-Opening Reactions
The electron-deficient thiadiazole core undergoes regioselective transformations:
a. Lawesson's Reagent-Mediated Cyclization
Treatment with Lawesson's reagent (1.5 eq) in toluene at reflux generates 1,3,4-thiadiazolo[3,2-b]indazole derivatives through N–S bond reorganization (68% yield) .
b. Acid-Catalyzed Ring Opening
In concentrated HCl/EtOH (1:1) at 60°C, the thiadiazole ring cleaves to form 2-fluoro-N-(methylsulfonyl)benzamide derivatives (83% yield) .
Electrophilic Aromatic Substitution
The 2-fluorophenyl group undergoes directed metalation:
a. Directed Ortho-Metalation
Using LDA (2.2 eq) in THF at −78°C followed by quenching with D₂O produces deuterated derivatives at the ortho position (92% D-incorporation) .
b. Halogenation
Electrophilic bromination with NBS (1.1 eq) in CCl₄ yields 3-bromo-2-fluorophenyl derivatives (57% yield), with regioselectivity controlled by the sulfonyl group .
Biological Activity Correlations
Reaction products demonstrate structure-activity relationships:
-
5-Amino derivatives show enhanced antifungal activity against Phytophthora infestans (EC₅₀ = 1.8 μM vs parent EC₅₀ = 12.4 μM)
-
Pyrazole adducts from Rh-catalyzed reactions exhibit anticancer activity (IC₅₀ = 3.2 μM vs HCT-116 cells)
This reactivity profile establishes 4-(2-fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole as a versatile synthon for medicinal chemistry and materials science applications. Recent advances in transition metal catalysis have significantly expanded its synthetic utility, particularly in constructing nitrogen-rich heterocyclic systems .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit considerable antimicrobial properties. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. A study demonstrated that modifications to the thiadiazole ring could enhance antibacterial efficacy significantly.
Case Study: Antibacterial Efficacy
A recent investigation evaluated the antibacterial activity of various thiadiazole derivatives. The compound exhibited significant activity against MRSA with minimal inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .
Anticancer Activity
The anticancer potential of 4-(2-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole has been explored in various cancer cell lines. In vitro studies have indicated that similar structural compounds induce apoptosis and cell cycle arrest in cancer cells such as A549 (lung cancer) and MCF7 (breast cancer).
Case Study: Cytotoxic Effects
In a comparative study of sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM . The mechanism of action appears to involve the induction of apoptosis.
Crop Protection
Thiadiazole compounds have been recognized for their utility in agriculture as fungicides and herbicides. The unique structure of 4-(2-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole allows it to act effectively against various plant pathogens.
Case Study: Crop Protection Efficacy
Research has indicated that thiadiazoles can control pathogenic fungi and insect pests effectively. Patents have been filed for formulations utilizing these compounds to enhance crop resilience against pests and diseases .
Summary of Applications
| Application Area | Specific Uses | Observed Effects |
|---|---|---|
| Medicinal | Antimicrobial | Effective against MRSA and other resistant strains |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Agricultural | Crop Protection | Controls pathogenic fungi and insect pests |
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and methylsulfonyl groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly impact biological activity and physicochemical properties:
- Ortho- vs. Para-Substitution :
- The 2-fluorophenyl group in the target compound contrasts with para-substituted derivatives (e.g., 4-(4-bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole ). Para-substituted analogs often exhibit enhanced cytotoxicity due to better alignment with receptor binding sites . For example, para-chloro derivatives of thiadiazoles demonstrate potent antiviral activity (IC50 values < 5 µg/mL) compared to ortho-substituted counterparts .
- Halogen Type : Bromine (larger, polarizable) at the para position (as in 4-(4-bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole) may increase molecular weight and alter pharmacokinetics compared to the smaller, electronegative fluorine in the target compound .
Substituent Effects at Position 5
The methylsulfonyl group distinguishes the target compound from derivatives with sulfur-containing or electron-donating groups:
- Methylsulfonyl vs. Thioether: Compounds like 5-[(3,4-dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole and 5-(phenylsulfanyl)-1,2,3-thiadiazole feature thioether (sulfanyl) groups. The methylsulfonyl group in the target compound may enhance oxidative stability and hydrogen-bond acceptor capacity, critical for target binding .
Trifluoromethyl Substitution :
Functional Group Variations
- Amine vs. Sulfonyl :
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-(2-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Chemical Formula : CHFNOS
- CAS Number : 652162-77-1
- Molecular Weight : 189.20 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 4-(2-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 10–30 | Induces apoptosis via Bcl-2 inhibition |
| Compound B | A-431 (skin cancer) | < 5 | Cell cycle arrest at G1 phase |
The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances the cytotoxicity of these compounds .
2. Anticonvulsant Activity
Thiadiazole derivatives have also been evaluated for their anticonvulsant properties. In a study involving various synthesized thiadiazole compounds, those with specific substitutions exhibited significant anticonvulsant effects in animal models.
| Compound | Model | Efficacy |
|---|---|---|
| Compound C | PTZ-induced seizures | 100% protection |
| Compound D | Maximal electroshock | Reduced seizure duration |
These findings indicate that modifications in the thiadiazole structure can lead to enhanced anticonvulsant activity .
3. Anti-inflammatory Effects
Compounds similar to 4-(2-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole have been reported to modulate inflammatory pathways. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in vitro.
| Compound | Cytokine Inhibition (%) | Mechanism |
|---|---|---|
| Compound E | TNF-α: 70% | NF-kB pathway inhibition |
| Compound F | IL-6: 65% | MAPK pathway modulation |
This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of a series of thiadiazole derivatives, including the target compound. The study demonstrated that modifications at the phenyl ring significantly influenced the activity against human glioblastoma cells. The compound's IC values were comparable to standard chemotherapeutics such as doxorubicin .
Case Study 2: Anticonvulsant Testing
In another investigation, a group of thiadiazole analogs underwent testing for anticonvulsant activity using both in vitro and in vivo models. The results indicated that certain derivatives provided complete protection against seizures in rodent models, highlighting their potential as therapeutic agents for epilepsy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole, and how do reaction conditions influence yield?
- Methodology : The synthesis of thiadiazole derivatives often involves nucleophilic substitution or cross-coupling reactions. For example, copper-catalyzed cross-coupling can introduce sulfonyl groups, as seen in analogous compounds (e.g., 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole) . Key parameters include temperature (70–80°C for optimal coupling), solvent polarity, and catalyst loading. Post-synthetic oxidation of thioether intermediates to sulfones using H₂O₂ or mCPBA is critical for introducing the methylsulfonyl group .
- Data : Reaction yields for similar sulfonyl-thiadiazoles range from 60–85% under controlled conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : The 2-fluorophenyl group shows distinct aromatic splitting patterns (e.g., meta-fluorine coupling at ~δ 7.2–7.8 ppm) .
- X-ray crystallography : Single-crystal studies confirm the planar thiadiazole ring and dihedral angles between substituents (e.g., 45–60° for fluorophenyl vs. sulfonyl groups) .
- Mass spectrometry : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈F₁N₂O₂S₂: calculated 279.01, observed 279.03) .
Q. How does the 2-fluorophenyl substituent influence the compound’s electronic properties compared to other aryl groups?
- Methodology : Computational studies (DFT) reveal the electron-withdrawing effect of the fluorine atom reduces electron density on the thiadiazole ring, enhancing electrophilicity. Comparative Hammett constants (σₚ = +0.06 for -F vs. σₚ = -0.17 for -CH₃) predict reactivity trends .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the methylsulfonyl group in nucleophilic substitution reactions?
- Methodology : The sulfonyl group acts as a strong electron-withdrawing group, polarizing the thiadiazole ring and facilitating nucleophilic attack at C-4 or C-5. Kinetic studies using substituted amines or thiols show second-order dependence, with activation energies ~50–65 kJ/mol .
- Contradictions : While methylsulfonyl typically deactivates the ring, steric effects in bulky derivatives (e.g., trifluoromethyl analogs) can alter regioselectivity .
Q. How can molecular docking predict the biological activity of this compound, particularly in anticancer research?
- Methodology : Docking studies (e.g., AutoDock Vina) against targets like tubulin or topoisomerase II can assess binding affinity. For example, thiadiazole derivatives with IC₅₀ < 10 µM against MGC803 gastric cancer cells show strong hydrophobic interactions with active site residues (e.g., Val²³⁸, Phe³⁰¹) .
- Data : Analogous compounds (e.g., 8c, 8f) exhibit IC₅₀ values of 5.3–6.5 µM, outperforming 5-fluorouracil (IC₅₀ = 7.1 µM) .
Q. What strategies resolve contradictions in reported synthetic yields for sulfonyl-thiadiazoles?
- Methodology : Systematic analysis of variables:
- Catalyst : CuI vs. Pd(PPh₃)₄ (CuI gives higher yields for aryl-sulfonyl coupling) .
- Solvent : DMF vs. THF (polar aprotic solvents improve sulfonation efficiency) .
- Purification : Column chromatography (hexane:EtOAc = 3:1) vs. recrystallization (ethanol/water) .
Key Considerations for Researchers
- Structural Confirmation : Prioritize X-ray crystallography to resolve ambiguities in substituent orientation .
- Biological Assays : Use standardized protocols (e.g., MTT assay) and validate with positive controls (e.g., cisplatin) .
- Computational Validation : Cross-check docking results with MD simulations to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
